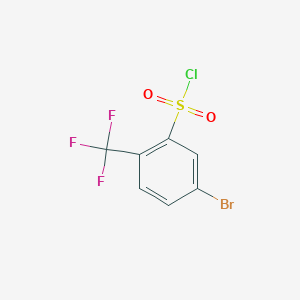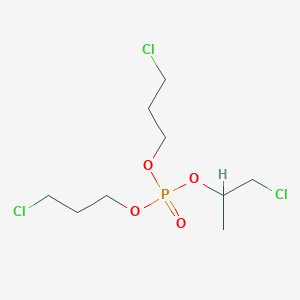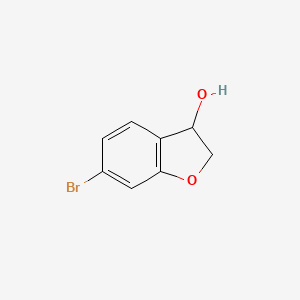
3',5'-Difluoroacetophenone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3’,5’-Difluoroacetophenone oxime: is a chemical compound with the molecular formula C8H7F2NO It is an oxime derivative of 3’,5’-difluoroacetophenone, characterized by the presence of two fluorine atoms on the phenyl ring and an oxime functional group attached to the carbonyl carbon
作用機序
Mode of Action
The mode of action of 3’,5’-Difluoroacetophenone oxime involves a series of chemical reactions. The compound is likely to undergo the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Biochemical Pathways
The compound’s potential to undergo the beckmann rearrangement suggests it may influence pathways involving amides or nitriles .
Result of Action
The compound’s potential to form amides or nitriles through the Beckmann rearrangement suggests it could have diverse effects depending on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,5’-Difluoroacetophenone oxime . For instance, the Beckmann rearrangement typically requires heat and an acidic environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoroacetophenone oxime typically involves the reaction of 3’,5’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3’,5’-Difluoroacetophenone+Hydroxylamine Hydrochloride→3’,5’-Difluoroacetophenone Oxime+HCl
Industrial Production Methods: While specific industrial production methods for 3’,5’-Difluoroacetophenone oxime are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3’,5’-Difluoroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3’,5’-difluoronitrosobenzene.
Reduction: Formation of 3’,5’-difluoroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3’,5’-Difluoroacetophenone oxime is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, 3’,5’-Difluoroacetophenone oxime is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making 3’,5’-Difluoroacetophenone oxime a candidate for drug development.
Industry: In the industrial sector, 3’,5’-Difluoroacetophenone oxime is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
類似化合物との比較
- 3’,4’-Difluoroacetophenone
- 4’-Fluoroacetophenone
- 2,5-Difluoroacetophenone
Comparison: 3’,5’-Difluoroacetophenone oxime is unique due to the presence of both fluorine atoms on the meta positions of the phenyl ring and the oxime functional group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The specific positioning of the fluorine atoms can influence the compound’s electronic distribution and interactions with other molecules, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
149773-89-7 |
|---|---|
分子式 |
C8H7F2NO |
分子量 |
171.14 g/mol |
IUPAC名 |
(NZ)-N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3/b11-5- |
InChIキー |
OLANPVRYDYBVJT-WZUFQYTHSA-N |
SMILES |
CC(=NO)C1=CC(=CC(=C1)F)F |
異性体SMILES |
C/C(=N/O)/C1=CC(=CC(=C1)F)F |
正規SMILES |
CC(=NO)C1=CC(=CC(=C1)F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)



![2-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)
![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)
![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)
![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)
![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)

